imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate is a complex heterocyclic compound that combines multiple fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate typically involves multicomponent reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction, which includes 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium under aerobic conditions .
Industrial Production Methods
Industrial production of this compound may leverage scalable and eco-friendly synthetic routes. For instance, the use of molecular iodine as a catalyst not only enhances the reaction efficiency but also aligns with green chemistry principles by minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Iodine-mediated oxidative coupling.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can lead to the formation of reduced heterocyclic compounds.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes or receptors involved in disease pathways. Molecular docking studies have shown that derivatives of this compound can bind to VEGFR2 receptors, potentially inhibiting tumor cell growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antibacterial and antiviral properties.
Imidazo[1,2-a]pyrazine: Exhibits significant anticancer activity.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of biologically active pyran analogs.
Uniqueness
Imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate stands out due to its unique combination of fused ring systems, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21-17-9-8-15(12-18(17)24-20-7-2-1-4-11-26(20)21)22(28)29-14-16-13-25-10-5-3-6-19(25)23-16/h3,5-6,8-10,12-13H,1-2,4,7,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSSIGRTVLTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)OCC4=CN5C=CC=CC5=N4)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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